molecular formula C7H7ClN2 B596249 2-Chloro-6-cyclopropylpyrazine CAS No. 1209457-99-7

2-Chloro-6-cyclopropylpyrazine

Cat. No. B596249
CAS RN: 1209457-99-7
M. Wt: 154.597
InChI Key: AYKSCRVEBJUBTR-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2 . It has an average mass of 154.597 Da and a monoisotopic mass of 154.029770 Da .


Synthesis Analysis

The synthesis of this compound involves the use of caesium carbonate in N,N-dimethyl-formamide at temperatures ranging from 20 to 150°C . The reaction occurs in an inert atmosphere within a sealed vial and is facilitated by microwave irradiation . The yield of the reaction is 66.3% .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.38 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.86 .

Scientific Research Applications

Pyrazine Derivatives in Tuberculostatic Activity

Pyrazine derivatives, including 2-chloro-3-cyanopyrazine, have been studied for their potential tuberculostatic activity. These compounds, upon modification, showed promising in vitro tuberculostatic activity, highlighting the utility of pyrazine derivatives in developing new treatments for tuberculosis (Foks et al., 2005).

Photocatalytic Degradation of Atrazine

Research on the photocatalytic degradation of atrazine, a triazine herbicide, using TiO2, demonstrates the application of pyrazine derivatives in environmental remediation. These studies focus on optimizing conditions for effective degradation and mineralization of pollutants (Parra et al., 2004).

Studies on Atrazine's Environmental Impact

Several studies have explored the environmental impact of atrazine, including its degradation kinetics, loss from agricultural soils, and effects on water quality. These studies provide critical information on the behavior of atrazine in the environment and its potential risks to water sources (Gaynor et al., 2001), (Ouyang et al., 2010).

Pyrazine-Based DNA Binders

Research on chlorohydrazinopyrazine and its interaction with DNA has revealed the physicochemical and antimicrobial properties of pyrazine derivatives, showing their potential in clinical applications and as tools for understanding DNA interactions (Mech-Warda et al., 2022).

Synthesis and Applications of Pyrazine Derivatives

Studies on the synthesis of pyrazolyl bistriazines and other pyrazine-based compounds underline the versatility of these derivatives in forming structurally diverse molecules. These compounds have potential applications in supramolecular chemistry, highlighting the broad utility of pyrazine derivatives in scientific research (Moral et al., 2010).

Safety and Hazards

2-Chloro-6-cyclopropylpyrazine is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and use personal protective equipment .

properties

IUPAC Name

2-chloro-6-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKSCRVEBJUBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734831
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209457-99-7
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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